

Efficacy and Safety Comparison: Lenvatinib + Pembrolizumab vs. Sunitinib

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lenvatinib

CAS No.: 1239269-51-2

Cat. No.: S548092

[Get Quote](#)

The following data is derived from the **CLEAR trial**, a randomized controlled study that compared the efficacy and safety of Lenvatinib plus Pembrolizumab against Sunitinib in the first-line treatment of patients with advanced renal cell carcinoma (RCC). The table below summarizes the outcomes for the **East Asian subset** of this trial [1].

| Parameter | Lenvatinib + Pembrolizumab | Sunitinib |
|--|--|--|
| Median Progression-Free Survival (PFS) | 22.1 months | 11.1 months |
| Hazard Ratio (HR) for PFS | 0.38 (95% CI: 0.23-0.62) | -- |
| Objective Response Rate (ORR) | 65.3% | 49.2% |
| Odds Ratio (OR) for ORR | 2.14 (95% CI: 1.07-4.28) | -- |
| Common Any-Grade TEAEs | Hand-foot syndrome (66.7%), Hypertension, Diarrhea | Hand-foot syndrome (57.8%), Decreased platelet count |
| Common Grade 3-5 TEAEs | Hypertension (20%) | Decreased platelet count (21.9%) |

| Parameter | Lenvatinib + Pembrolizumab | Sunitinib |
|------------------------------|--|-----------|
| Dose Reductions due to TEAEs | More frequent (especially TKI-associated events) | Observed |

Abbreviations: TEAEs = Treatment-emergent adverse events; CI = Confidence Interval.

Detailed Experimental Protocol of the CLEAR Trial

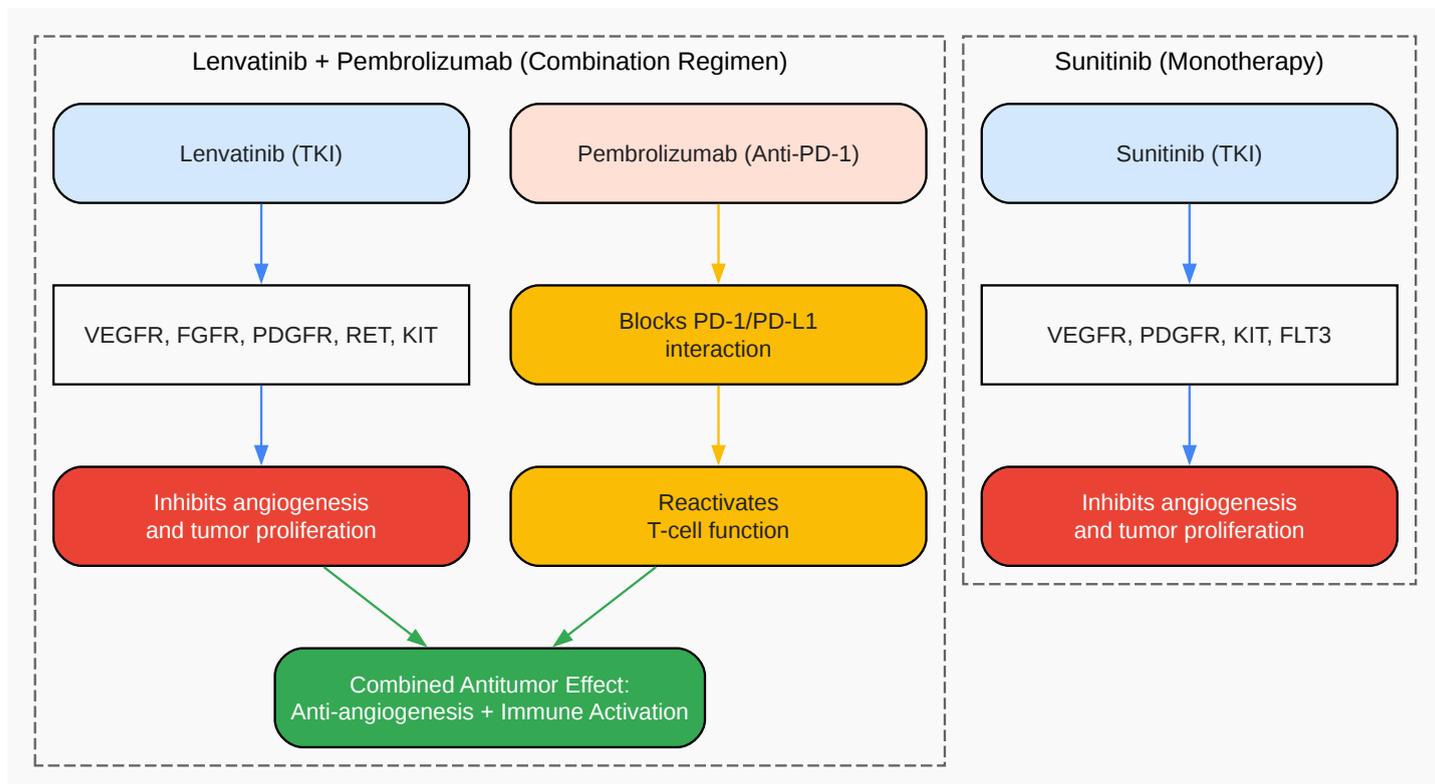
For researchers evaluating the quality of this data, here is a summary of the trial's methodology [1].

- **Trial Design:** A global, **randomized, open-label, Phase 3 trial** (ClinicalTrials.gov identifier: NCT02811861).
- **Population:** The trial enrolled 1,069 patients with advanced renal cell carcinoma. The data presented above focuses on a pre-specified subgroup of 213 patients from East Asia (Japan and the Republic of Korea). Baseline characteristics of this subset were generally comparable to the global population.
- **Interventions:** Patients were randomly assigned to one of three arms. The relevant comparison for this guide is:
 - **Experimental Arm:** Lenvatinib (a multi-targeted TKI) orally once daily + Pembrolizumab (an anti-PD-1 immune checkpoint inhibitor) intravenously every 3 weeks.
 - **Active Control Arm:** Sunitinib (a multi-targeted TKI) orally once daily on a standard 4-weeks-on/2-weeks-off schedule.
- **Endpoints:**
 - **Primary Endpoint:** Progression-free survival (PFS) as assessed by the investigator using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
 - **Secondary Endpoints:** Overall survival (OS), objective response rate (ORR), and safety.

Mechanisms of Action and Signaling Pathways

The two regimens compared have fundamentally different mechanisms of action: one is an immunotherapy-tyrosine kinase inhibitor (TKI) combination, while the other is a TKI monotherapy.

The diagram below illustrates the distinct yet potentially synergistic mechanisms of Lenvatinib and Pembrolizumab, and contrasts them with the action of Sunitinib.



[Click to download full resolution via product page](#)

Interpretation and Research Considerations

- **Superior Efficacy of Combination Therapy:** The data from the CLEAR trial subset demonstrates that Lenvatinib plus Pembrolizumab is superior to Sunitinib monotherapy in terms of PFS and ORR in the first-line treatment of advanced RCC [1].
- **Distinct Safety Profiles:** The toxicity profiles differ between the regimens. The combination therapy led to a very high incidence of hand-foot syndrome in the East Asian population, while Sunitinib was associated with higher rates of hematological toxicities like decreased platelet count. These differences are critical for clinical management and patient support [1].
- **Note on Sunitinib's Evolving Role:** While this comparison uses Sunitinib as a benchmark, recent real-world evidence confirms that Sunitinib remains a treatment option with clinical activity, particularly in later lines of therapy following progression on immuno-oncology regimens [2].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Efficacy and safety of lenvatinib plus pembrolizumab vs ... [pubmed.ncbi.nlm.nih.gov]
2. Clinical Effectiveness of Second-line Sunitinib Following ... [sciencedirect.com]

To cite this document: Smolecule. [Efficacy and Safety Comparison: Lenvatinib + Pembrolizumab vs. Sunitinib]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b548092#henatinib-vs-sunitinib-efficacy-comparison>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com